molecular formula C10H15ClN2S B2657704 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane CAS No. 885950-03-8

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane

Cat. No.: B2657704
CAS No.: 885950-03-8
M. Wt: 230.75
InChI Key: XNLFSVRNYLIVEH-UHFFFAOYSA-N
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Scientific Research Applications

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane has several applications in scientific research:

Mechanism of Action

Neonicotinoids, a class of neuro-active insecticides modeled after nicotine, bind to nicotinic acetylcholine receptors of a cell . In mammals, these receptors are located in cells of both the central and peripheral nervous systems. In insects, these receptors are limited to the CNS . While low to moderate activation of these receptors causes nervous stimulation, high levels overstimulate and block the receptors causing paralysis and death .

Safety and Hazards

The safety and hazards of “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole” include a GHS07 pictogram and a warning signal word . The use of neonicotinoids has been linked in a range of studies to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations .

Preparation Methods

The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane typically involves the reaction of 2-chloro-1,3-thiazole with azepane under specific conditions. One method includes the use of solvents like chloroform and reagents such as thionyl chloride to facilitate the reaction . The reaction is carried out at controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Comparison with Similar Compounds

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane can be compared with other thiazole-containing compounds, such as:

What sets this compound apart is its unique combination of the thiazole and azepane rings, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-(azepan-1-ylmethyl)-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2S/c11-10-12-7-9(14-10)8-13-5-3-1-2-4-6-13/h7H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLFSVRNYLIVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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